
Hg(TFA)2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Mercury(II) bis(trifluoroacetate), commonly referred to as Hg(TFA)2, is a chemical compound that consists of mercury in its +2 oxidation state coordinated with two trifluoroacetate anions. This compound is known for its utility in organic synthesis, particularly in the generation of organic radical cations and electrophilic aromatic substitution reactions.
准备方法
Synthetic Routes and Reaction Conditions
Mercury(II) bis(trifluoroacetate) can be synthesized by reacting mercury(II) oxide (HgO) with trifluoroacetic acid (TFA) under controlled conditions. The reaction typically proceeds as follows:
HgO+2CF3COOH→Hg(CF3COO)2+H2O
This reaction is carried out in an inert atmosphere to prevent the oxidation of mercury and to ensure the purity of the product. The resulting mercury(II) bis(trifluoroacetate) is then purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of mercury(II) bis(trifluoroacetate) involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Industrial production also includes rigorous quality control measures to ensure the consistency and safety of the final product.
化学反应分析
Types of Reactions
Mercury(II) bis(trifluoroacetate) is involved in various types of chemical reactions, including:
Oxidation: It can act as an oxidizing agent in organic synthesis.
Substitution: It participates in electrophilic aromatic substitution reactions, where it introduces mercury into aromatic compounds.
Radical Reactions: It is used to generate organic radical cations, which are intermediates in various organic transformations.
Common Reagents and Conditions
Oxidation: In oxidation reactions, mercury(II) bis(trifluoroacetate) is used in the presence of trifluoroacetic acid as a solvent.
Substitution: For electrophilic aromatic substitution, the compound is used in conjunction with trifluoroacetic acid under mild conditions.
Radical Reactions: The generation of radical cations often requires photolysis or other forms of energy input to initiate the reaction.
Major Products Formed
Oxidation: The major products are typically oxidized organic compounds.
Substitution: The products are arylmercury trifluoroacetates.
Radical Reactions: The products are radical cations and their subsequent reaction products.
科学研究应用
Mercury(II) bis(trifluoroacetate) has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: It is employed in the study of enzyme mechanisms and the modification of biomolecules.
Industry: It is used in the production of fine chemicals and materials with specific properties.
作用机制
The mechanism by which mercury(II) bis(trifluoroacetate) exerts its effects involves the coordination of mercury with organic substrates. This coordination facilitates various chemical transformations, such as the generation of radical cations and electrophilic aromatic substitution. The molecular targets include aromatic compounds and other electron-rich substrates, and the pathways involve the formation of intermediate complexes that undergo further reactions.
相似化合物的比较
Mercury(II) bis(trifluoroacetate) can be compared with other mercury(II) salts, such as mercury(II) acetate (Hg(OAc)2) and mercury(II) chloride (HgCl2). While all these compounds are used in organic synthesis, mercury(II) bis(trifluoroacetate) is unique in its ability to generate radical cations and its high reactivity in electrophilic aromatic substitution reactions. The trifluoroacetate ligand imparts distinct properties, such as increased solubility in organic solvents and enhanced reactivity.
List of Similar Compounds
- Mercury(II) acetate (Hg(OAc)2)
- Mercury(II) chloride (HgCl2)
- Mercury(II) nitrate (Hg(NO3)2)
Mercury(II) bis(trifluoroacetate) stands out due to its specific applications and reactivity, making it a valuable reagent in various fields of scientific research.
属性
分子式 |
C4F6HgO4 |
|---|---|
分子量 |
426.62 g/mol |
IUPAC 名称 |
bis[(2,2,2-trifluoroacetyl)oxy]mercury |
InChI |
InChI=1S/2C2HF3O2.Hg/c2*3-2(4,5)1(6)7;/h2*(H,6,7);/q;;+2/p-2 |
InChI 键 |
WMHOESUUCMEQMS-UHFFFAOYSA-L |
规范 SMILES |
C(=O)(C(F)(F)F)O[Hg]OC(=O)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[(1R,4S,7S,13S,16S,19S,22S,25S,28R,31S,34S,37S,40R,47S,50R)-50-amino-40-[[(2S)-5-amino-1-[[(2S)-5-amino-1-[[(2S)-1-amino-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]carbamoyl]-4-(4-aminobutyl)-47-(2-amino-2-oxoethyl)-34,37-bis(3-carbamimidamidopropyl)-19-[(1R)-1-hydroxyethyl]-7,22,31-trimethyl-25-(2-methylpropyl)-2,5,8,14,17,20,23,26,29,32,35,38,46,49-tetradecaoxo-42,43,52,53-tetrathia-3,6,9,15,18,21,24,27,30,33,36,39,45,48-tetradecazatricyclo[26.16.10.09,13]tetrapentacontan-16-yl]propanoic acid](/img/structure/B12061064.png)



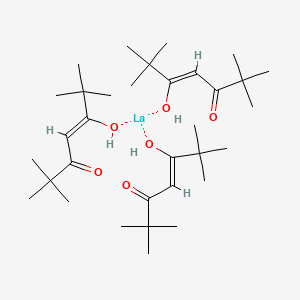
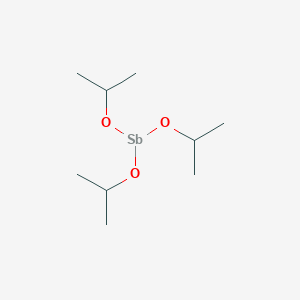
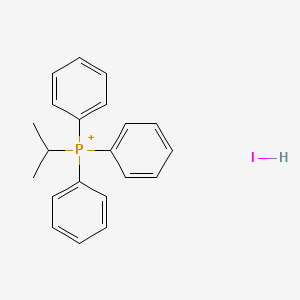


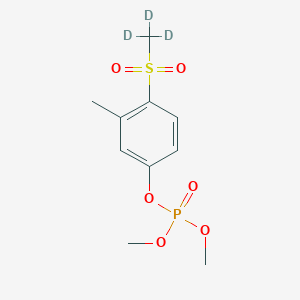
![(4S)-4-[(2-methylpropan-2-yl)oxycarbonyl(15N)amino]-5-oxo-5-phenylmethoxy(1,2,3,4,5-13C5)pentanoic acid](/img/structure/B12061114.png)
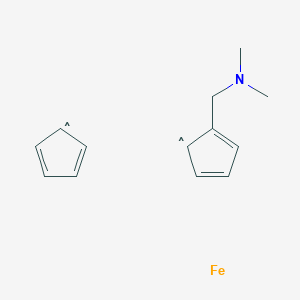
![1-(1H-Benzo[d][1,2,3]triazol-1-yl)-N,N-dimethylmethanamine--1-(2H-benzo[d][1,2,3]triazol-2-yl)-N,N-dimethylmethanamine](/img/structure/B12061148.png)
